

# Initial safety and tolerability profile of Sulfatinib in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Initial Safety and Tolerability Profile of **Sulfatinib** in Solid Tumors

#### Introduction

**Sulfatinib** (also known as HMPL-012) is an orally administered small molecule inhibitor that targets multiple receptor tyrosine kinases.[1][2] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R).[1][3] By simultaneously blocking these pathways, **Sulfatinib** aims to inhibit tumor angiogenesis, regulate the tumor immune microenvironment, and ultimately suppress tumor growth and proliferation.[1][2][4] This guide provides a detailed overview of the initial safety, tolerability, and experimental protocols from the first-in-human, Phase I clinical trial of **Sulfatinib** in patients with advanced solid tumors.

# **Mechanism of Action: Signaling Pathways**

**Sulfatinib**'s anti-tumor activity stems from its ability to block key signaling pathways involved in tumor progression. It concurrently inhibits VEGFR, FGFR, and CSF1R pathways, which are crucial for tumor angiogenesis and immune evasion.[1] Tumors often develop resistance to anti-VEGF therapies by upregulating alternative angiogenic pathways, such as the FGF/FGFR system.[1] Furthermore, VEGFR, FGFR, and CSF1R signaling are implicated in creating an immunosuppressive tumor microenvironment.[1][4][5] By targeting these three receptors, **Sulfatinib** presents a multi-pronged approach to cancer therapy.





Click to download full resolution via product page

Caption: Sulfatinib inhibits VEGFR, FGFR1, and CSF1R signaling pathways.

# Experimental Protocol: Phase I Study (NCT02133157)

### Foundational & Exploratory





The initial safety and tolerability of **Sulfatinib** were evaluated in a Phase I, open-label, dose-escalation study in Chinese patients with advanced solid tumors.[1][6][7]

#### Study Objectives:

- Primary: To assess the safety and tolerability of **Sulfatinib**, determine the Maximum Tolerated Dose (MTD), and identify the recommended dose for Phase II studies.[1]
- Secondary: To characterize the pharmacokinetic (PK) profile and evaluate the preliminary anti-tumor activity of Sulfatinib.[1]

Study Design: The study consisted of two main parts: a dose-escalation phase and a tumor-specific expansion phase.[1][6][8]

- Dose-Escalation Phase: A standard 3+3 Fibonacci dose-escalation design was employed.
  Patients were enrolled in cohorts to receive escalating oral doses of **Sulfatinib**, ranging from 50 mg to 350 mg daily, in 28-day cycles.[1][8] The dose for the next cohort was determined based on the incidence of Dose-Limiting Toxicities (DLTs) in the current cohort during the first cycle.
- Expansion Phase: Once the recommended dose was determined, additional patients with specific tumor types were enrolled to further evaluate safety and efficacy.[1]

Two different formulations of **Sulfatinib** were assessed during the trial: formulation 1 (5, 25, and 50 mg capsules) and formulation 2 (50 and 200 mg capsules).[1][6][8]





Click to download full resolution via product page

Caption: Workflow of the 3+3 dose-escalation study design.



## Safety and Tolerability Profile

A total of 77 patients were enrolled in the Phase I study. **Sulfatinib** was generally well-tolerated, and the Maximum Tolerated Dose (MTD) was not reached at doses up to 350 mg per day.[1][6][8] The recommended Phase II dose (RP2D) was established at 300 mg once daily based on pharmacokinetic, safety, and efficacy data.[1][6]

## **Dose-Limiting Toxicities (DLTs)**

DLTs were observed in a small number of patients and included events such as abnormal hepatic function, coagulation tests, and upper gastrointestinal hemorrhage.[1][6][7][8]

Table 1: Observed Dose-Limiting Toxicities

| Dose Administered          | DLT Event                         | Grade |
|----------------------------|-----------------------------------|-------|
| 50 mg QD (Formulation 1)   | Abnormal coagulation              | 3     |
| 150 mg BID (Formulation 1) | Abnormal hepatic function         | 3     |
| 265 mg QD (Formulation 1)  | Upper gastrointestinal hemorrhage | 3     |
| 200 mg QD (Formulation 2)  | Increased ALT/AST                 | 3     |

Source:[1]

## **Treatment-Related Adverse Events (TRAEs)**

The most frequently reported TRAEs were proteinuria, hypertension, and diarrhea.[1][6][7][8] The majority of TRAEs were Grade 1 or 2 in severity.

Table 2: Most Common TRAEs (≥10% Incidence) with **Sulfatinib** Formulation 2 (N=34)



| Adverse Event        | 200 mg QD<br>(N=7) | 300 mg QD<br>(N=18) | 350 mg QD<br>(N=9) | Total (N=34)   |
|----------------------|--------------------|---------------------|--------------------|----------------|
|                      | Any Grade n(%)     | Any Grade n(%)      | Any Grade n(%)     | Any Grade n(%) |
| Diarrhea             | 3 (42.9)           | 8 (44.4)            | 8 (88.9)           | 19 (55.9)      |
| Proteinuria          | 4 (57.1)           | 12 (66.7)           | 8 (88.9)           | 24 (70.6)      |
| Hypertension         | 2 (28.6)           | 11 (61.1)           | 7 (77.8)           | 20 (58.8)      |
| Asthenia             | 2 (28.6)           | 4 (22.2)            | 6 (66.7)           | 12 (35.3)      |
| Abdominal discomfort | 2 (28.6)           | 3 (16.7)            | 6 (66.7)           | 11 (32.4)      |
| Nausea               | 3 (42.9)           | 4 (22.2)            | 2 (22.2)           | 9 (26.5)       |
| Abdominal distention | 1 (14.3)           | 4 (22.2)            | 4 (44.4)           | 9 (26.5)       |
| Sinus<br>bradycardia | 0                  | 4 (22.2)            | 1 (11.1)           | 5 (14.7)       |
| Anemia               | 0                  | 2 (11.1)            | 2 (22.2)           | 4 (11.8)       |

Data adapted from[8]. Note: This table represents a subset of the most common TRAEs.

## **Serious Adverse Events (SAEs)**

Three serious adverse events were considered possibly related to **Sulfatinib** (formulation 1).[9] These included:

- Grade 3 nephrotic syndrome (at 265 mg QD)
- Grade 3 upper GI hemorrhage (at 265 mg QD)
- Grade 3 hepatic function abnormality (at 150 mg BID)

No Grade 4 or 5 TRAEs were reported in the study.[9]



### Conclusion

The initial Phase I study demonstrated that **Sulfatinib** has an acceptable safety and tolerability profile in patients with advanced solid tumors.[1][6] The most common treatment-related adverse events were manageable and included proteinuria, hypertension, and diarrhea.[1] Dose-limiting toxicities were infrequent, and a maximum tolerated dose was not reached.[1] Based on these findings, a recommended Phase II dose of 300 mg once daily was established, supporting further clinical investigation of **Sulfatinib** in various solid tumors, particularly in neuroendocrine tumors where encouraging preliminary efficacy was observed.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Synergistic Anti-Tumor Effects of Sulfatinib and Kaempferol on Pancreatic Neuroendocrine Tumors via CALCA-mediated PI3K/AKT/mTOR Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfatinib, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1–3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfatinib, a novel multi-targeted tyrosine kinase inhibitor of FGFR1, CSF1R, and VEGFR1-3, suppresses osteosarcoma proliferation and invasion via dual role in tumor cells and tumor microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfatinib, a novel kinase inhibitor, in patients with advanced solid tumors: results from a phase I study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]



 To cite this document: BenchChem. [Initial safety and tolerability profile of Sulfatinib in solid tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028297#initial-safety-and-tolerability-profile-of-sulfatinib-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com